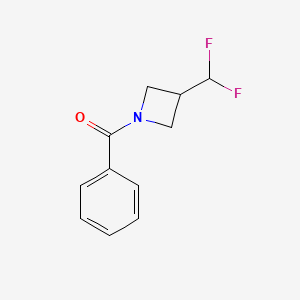

1-benzoyl-3-(difluoromethyl)azetidine

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Organic Synthesis and Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, were once considered a relatively unexplored area of organic chemistry, largely due to synthetic difficulties. nih.gov The inherent ring strain in the four-membered system makes ring closure energetically challenging compared to the formation of five- or six-membered rings. chemrxiv.org Early synthetic methods were often limited in scope and required multi-step sequences with functionalized starting materials. semanticscholar.org

Despite these initial hurdles, the persistence of chemists has led to the development of more advanced and feasible synthetic methodologies over the past few decades. nih.gov Key strategies that have emerged include intramolecular cyclization, nucleophilic substitution reactions, the reduction of β-lactams (azetidin-2-ones), cycloaddition reactions like the aza Paternò-Büchi reaction, and the ring-opening of highly strained azabicyclobutanes. nih.govsemanticscholar.orgfrontiersin.org The history of azetidin-2-one (B1220530) chemistry, in particular, is deeply rooted in the discovery of penicillin by Alexander Fleming, which spurred immense interest in the β-lactam core and its potent antibacterial activity.

The evolution of synthetic feasibility has allowed the azetidine scaffold to transition from a chemical curiosity to a privileged structure in medicinal chemistry. nih.gov Researchers have recognized that incorporating the azetidine motif into bioactive molecules can lead to significant improvements in pharmacokinetic properties, metabolic stability, and potency. semanticscholar.org Consequently, the azetidine ring is now a key component in a variety of approved drugs, including the kinase inhibitors baricitinib (B560044) and cobimetinib, the calcium channel blocker azelnidipine, and various antimalarial and anticancer agents. nih.govchemrxiv.orgsemanticscholar.orgharvard.edu This progression from a synthetically challenging scaffold to a valuable building block in drug discovery underscores the dynamic evolution of azetidine chemistry.

The Azetidine Scaffold: Intrinsic Ring Strain and Its Influence on Molecular Properties and Reactivity

The defining characteristic of the azetidine ring is its significant internal strain energy. rsc.org This strain, a combination of angle strain from distorted bond angles and torsional strain from eclipsing interactions, endows the molecule with a unique blend of stability and reactivity. rsc.org The reactivity of azetidines is largely driven by this considerable ring strain, which makes the ring susceptible to opening under certain conditions, providing a pathway to 1,3-amino functionalized products.

While strained, the azetidine ring is significantly more stable than its three-membered counterpart, aziridine, which makes azetidines easier to handle and isolate. rsc.org Conversely, it is much more strained than the five-membered pyrrolidine (B122466) ring, which is nearly strain-free. rsc.org This intermediate level of strain energy gives azetidine a distinct chemical character, combining sufficient stability for use as a core scaffold with latent reactivity that can be exploited in synthesis. nih.govrsc.org This strain also imparts a high degree of molecular rigidity, a desirable trait in drug design for reducing the entropic penalty upon binding to a biological target. nih.gov The four-membered ring is not planar and exists in a puckered conformation, which can be influenced by the nature and position of substituents.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3-membered | 27.7 |

| Azetidine | 4-membered | 25.4 |

| Pyrrolidine | 5-membered | 5.4 |

Rationales for the Strategic Incorporation of Fluorine and Benzoyl Moieties in Azetidine Systems

The functionalization of the azetidine scaffold with specific moieties like difluoromethyl and benzoyl groups is a deliberate strategy in medicinal chemistry to optimize molecular properties for therapeutic applications.

The introduction of fluorine into drug candidates is a well-established tactic to enhance pharmacological profiles. The difluoromethyl group (-CHF₂) in particular can serve multiple functions. It can act as a bioisostere for a hydroxyl or thiol group, capable of participating in hydrogen bonding with biological targets. Furthermore, the high electronegativity of fluorine atoms can lower the basicity (pKa) of nearby amines, which can be crucial for modulating off-target effects, particularly those related to interactions with ion channels. Replacing a C-H bond with a C-F bond often increases the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P-450 enzymes. researchgate.net

| Property | Effect of Fluorine Incorporation |

|---|---|

| Metabolic Stability | Increases stability by blocking oxidative metabolism. |

| Basicity (pKa) | Lowers the pKa of nearby amines, reducing off-target effects. |

| Binding Affinity | Can enhance binding through new electrostatic or hydrogen-bonding interactions. |

| Lipophilicity (logP) | Modulates lipophilicity, affecting solubility and membrane permeability. researchgate.net |

| Conformation | Can influence the conformational preferences of the ring system. |

The benzoyl group, attached to the azetidine nitrogen, also serves several strategic purposes. The N-benzoyl moiety transforms the secondary amine of the parent azetidine into a tertiary amide, which significantly alters its electronic properties, hydrogen bonding capability, and reactivity. In medicinal chemistry, the benzoyl group itself is considered a privileged structure, present in many bioactive compounds. ontosight.airesearchgate.net The carbonyl oxygen can act as a hydrogen bond acceptor, providing a key interaction point with a biological target. ontosight.ai Additionally, the aromatic ring can engage in π-stacking or hydrophobic interactions within a protein binding pocket. From a synthetic standpoint, the benzoyl group is a stable and common functionality, and its introduction via acylation of the azetidine nitrogen is a straightforward and well-documented transformation. ontosight.ai

| Role | Description in Medicinal Chemistry |

|---|---|

| Binding Interaction | The carbonyl group acts as a hydrogen bond acceptor; the phenyl ring can participate in π-stacking. ontosight.ai |

| Modulation of Amine Properties | Converts the basic secondary amine into a neutral tertiary amide, altering solubility and reactivity. |

| Structural Scaffold | Serves as a rigid, well-defined scaffold for orienting other functional groups. |

| Metabolic Stability | The amide bond is generally more stable to metabolism than many other functional groups. |

Current Research Landscape and Unaddressed Challenges in 1-benzoyl-3-(difluoromethyl)azetidine Research

A review of the current scientific literature indicates that while the constituent parts of this compound are well-precedented in medicinal chemistry, dedicated research on this specific molecule is not prominent. Studies frequently report on benzoyl azetidines ontosight.airesearchgate.net, 3-fluoroazetidines nih.govresearchgate.net, and other fluoroalkyl-substituted azetidines researchgate.net, but the precise combination of a 1-benzoyl and a 3-difluoromethyl substituent appears to represent a novel or underexplored chemical entity.

The primary unaddressed challenge is the development of a robust and stereoselective synthetic route to this compound. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is known to be a formidable task in organic chemistry. mdpi.com Key difficulties would include:

Stereocontrol: The C3 position of the azetidine ring is a stereocenter. A successful synthesis would need to control the relative and absolute stereochemistry, which is often challenging in strained four-membered ring systems.

Introduction of the Difluoromethyl Group: Installing the -CHF₂ moiety onto a pre-existing azetidine ring or carrying it through a ring-forming reaction requires specialized reagents and conditions that are compatible with the sensitive azetidine core.

Functional Group Compatibility: The synthesis must be compatible with the N-benzoyl group, or this group must be introduced at a suitable stage without interfering with other reaction steps.

Given the lack of specific data, the biological activity and therapeutic potential of this compound remain uncharacterized. Future research would need to focus not only on its synthesis but also on a systematic evaluation of its physicochemical properties and its activity in relevant biological assays to determine if the strategic combination of these well-regarded medicinal chemistry motifs translates into a valuable molecular probe or therapeutic lead.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYGGJGCWYKLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzoyl 3 Difluoromethyl Azetidine and Its Analogues

General Strategies for Azetidine (B1206935) Ring Construction Applicable to Substituted Systems

The synthesis of the azetidine core is often complicated by the inherent ring strain of the four-membered heterocycle. rsc.org Nevertheless, a variety of synthetic strategies have been developed to overcome this challenge, providing access to a wide range of substituted azetidines.

Intramolecular cyclization reactions are a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring. A common approach is the intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group on a γ-carbon. nih.govfrontiersin.org For instance, the cyclization of N-trityl-2-amino-4-bromobutanoate derivatives has been shown to produce azetidines. researchgate.net

Another powerful strategy involves the intramolecular aminolysis of epoxides. For example, La(OTf)₃ has been used to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups. nih.gov Additionally, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a method for synthesizing functionalized azetidines, proceeding through a proposed alkyl–Pd(IV) intermediate. rsc.org

Metal hydride hydrogen atom transfer followed by a radical polar crossover offers a cycloisomerization strategy for constructing azetidine rings, which is particularly useful for synthesizing polysubstituted four-membered heterocycles. researchgate.net

| Cyclization Strategy | Key Reactants/Catalysts | Advantages | Reference |

| Intramolecular SN2 | γ-haloamines | Readily available starting materials | nih.govfrontiersin.org |

| Intramolecular Aminolysis of Epoxides | cis-3,4-epoxy amines, La(OTf)₃ | High yields, good functional group tolerance | nih.govfrontiersin.org |

| Palladium-Catalyzed C-H Amination | Amines with γ-C-H bonds, Pd(II) catalyst | Direct functionalization of C-H bonds | rsc.org |

| Cycloisomerization | Unsaturated amines, Metal hydride | Suitable for polysubstituted azetidines | researchgate.net |

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine skeleton. The [2+2] cycloaddition, particularly the aza Paternò–Büchi reaction involving the photocycloaddition of an imine and an alkene, is a direct method for forming the four-membered ring. rsc.org Both intermolecular and intramolecular versions of this reaction have been successfully employed. rsc.org Visible light-mediated [2+2] cycloadditions, often catalyzed by iridium photocatalysts, offer a mild and general protocol for azetidine synthesis from oximes and olefins. chemrxiv.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for preparing β-lactams (2-azetidinones), which can then be reduced to the corresponding azetidines. mdpi.com This reaction often proceeds through a zwitterionic intermediate followed by electrocyclization. mdpi.com Other cycloaddition strategies include [3+1] and [4+2] cycloadditions involving azetine intermediates to construct more complex polycyclic azetidine frameworks. nih.gov

| Cycloaddition Type | Reactants | Key Features | Reference |

| Aza Paternò–Büchi [2+2] | Imine, Alkene | Photochemical, direct formation of azetidine ring | rsc.org |

| Visible Light-Mediated [2+2] | Oxime, Olefin, Iridium photocatalyst | Mild conditions, good functional group tolerance | chemrxiv.org |

| Staudinger [2+2] | Ketene, Imine | Forms β-lactams, versatile | mdpi.com |

| [3+1] and [4+2] Cycloadditions | Azetines, various partners | Access to complex polycyclic systems | nih.gov |

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. nih.govbris.ac.uk Electrophilic activation of the nitrogen atom in ABB leads to a highly electrophilic bridgehead carbon, which is susceptible to nucleophilic attack, cleaving the central C-N bond and relieving ring strain. nih.govorganic-chemistry.org This strategy has been employed in the synthesis of a variety of azetidine derivatives, including spiro-azetidines. nih.govd-nb.info

For example, the coupling of azabicyclo[1.1.0]butyl-lithium (ABB-Li) with ketones provides carbinols that can undergo strain-release-driven semipinacol rearrangements to yield acyl-azetidines. nih.gov Furthermore, a four-component strain-release-driven anion relay sequence has been developed for the modular synthesis of substituted azetidines. nih.gov This approach leverages the rapid ring-opening of ABB to drive the reaction equilibrium. nih.gov The synthesis of 2-(trifluoromethyl)azetidines has also been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov

Modern synthetic methods increasingly utilize radical chemistry and photocatalysis to construct challenging molecular architectures, including azetidines. unife.it A photocatalytic radical strategy has been developed for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes. unife.itresearchgate.netunipd.it This process involves an organic photosensitizer that controls the energy-transfer process with sulfonyl imines, generating radical intermediates that are intercepted by the ABB in a radical strain-release process. unife.itchemrxiv.org

Visible light-driven methods have also been applied to [2+2] cycloadditions for azetidine synthesis. chemrxiv.org Furthermore, a two-component annulation strategy using an Ir(III) photocatalyst and a Brønsted acid under visible light allows for the synthesis of various saturated heterocycles, with potential applicability to azetidine synthesis through a radical-polar crossover mechanism. acs.org

Methodologies for Introducing the Difluoromethyl Group at C-3 of the Azetidine Ring

The introduction of the difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amine groups and can modulate a compound's physicochemical properties. uni-muenster.deresearchgate.net

While direct electrophilic difluoromethylation at the C-3 position of a pre-formed azetidine ring is a challenging transformation, general strategies for electrophilic difluoromethylation can be adapted. These methods often involve the use of reagents that can deliver a "CF₂H⁺" equivalent or a radical precursor that leads to the difluoromethyl group.

Recent advancements have focused on the development of novel electrophilic difluoromethylating reagents. researchgate.net For instance, the direct C-H difluoromethylation of heteroaromatic compounds, such as pyridines, has been achieved through radical processes using specialized reagents that enhance the electrophilicity of the difluoromethyl radical. nih.gov These strategies often involve the temporary dearomatization of the heterocyclic ring to activate specific positions for functionalization. uni-muenster.deresearchgate.net While not directly demonstrated on azetidines, these principles of activating a C-H bond for the introduction of a difluoromethyl group could potentially be applied to the azetidine scaffold, likely requiring specific substitution patterns to facilitate the reaction at the C-3 position.

A general approach would involve the generation of an enolate or an equivalent nucleophilic species at the C-3 position of an appropriately functionalized azetidine precursor (e.g., an azetidin-3-one), which could then be trapped by an electrophilic difluoromethylating agent.

Nucleophilic Difluoromethylation Approaches

A pivotal step in the synthesis of the target compound is the introduction of the difluoromethyl moiety. Nucleophilic difluoromethylation offers a direct approach to installing the -CF2H group onto a suitable precursor. A common strategy involves the reaction of a nucleophilic difluoromethylating reagent with an electrophilic azetidine precursor, such as an N-protected azetidin-3-one (B1332698).

One effective nucleophilic difluoromethylation reagent is the phosphonium (B103445) salt, [Ph3P+CF2H]Br− (DFPB). While typically used as a Wittig reagent precursor, under specific conditions, it can act as a direct nucleophilic difluoromethylating agent for carbonyl compounds. nih.gov The reaction of an N-benzoyl-azetidin-3-one with DFPB in the presence of a suitable base like cesium carbonate can yield the corresponding α-CF2H alcohol, which is the direct precursor to 1-benzoyl-3-(difluoromethyl)azetidine after subsequent reduction of the hydroxyl group. nih.govcas.cn Mechanistic studies suggest that this transformation proceeds through the direct transfer of the CF2H group, driven by the high phosphorus-oxygen affinity. nih.gov

Another class of reagents for nucleophilic difluoromethylation includes (phenylsulfonyl)difluoromethyl-trimethylsilane (PhSO2CF2SiMe3). cas.cn This reagent, in the presence of a fluoride (B91410) source, can generate a nucleophilic (phenylsulfonyl)difluoromethyl species that adds to carbonyls. The resulting product would contain a phenylsulfonyl group that would need to be removed in a subsequent step.

The choice of reaction conditions is critical to favor the nucleophilic addition over other potential side reactions. The following table summarizes representative conditions for the nucleophilic difluoromethylation of carbonyl compounds, which can be adapted for azetidin-3-one substrates.

| Reagent | Substrate | Base/Activator | Solvent | Temperature | Product | Reference |

| [Ph3P+CF2H]Br− | Aldehydes | Cs2CO3 | DMAc | Room Temp. | α-CF2H alcohol | cas.cn |

| PhSO2CF2H | Aldehydes | t-BuOK | DMF | - | anti-2,2-difluoro-1,3-diols | cas.cn |

| PhSO2CF2SiMe3 | Esters | - | - | - | (Phenylsulfonyl)difluoromethyl ketones | cas.cn |

This table presents generalized conditions for nucleophilic difluoromethylation of carbonyls, adaptable for azetidin-3-one precursors.

Precursor-Based Difluoromethylation

An alternative to direct nucleophilic difluoromethylation is the conversion of a pre-existing functional group on the azetidine ring into a difluoromethyl group. This approach often involves the use of fluorinating reagents on a suitable precursor. For instance, a hydroxymethyl group at the 3-position of the N-benzoyl azetidine could be oxidized to an aldehyde, which is then subjected to deoxofluorination.

Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for the conversion of aldehydes to difluoromethyl groups. The reaction of N-benzoyl-azetidine-3-carbaldehyde with one of these reagents would yield the desired this compound.

Another precursor-based approach could involve the use of a dithiane-protected azetidine-3-carbaldehyde. The dithiane can be removed under oxidative conditions with reagents like N-bromosuccinimide in the presence of aqueous acetone (B3395972) to reveal the aldehyde, which is then fluorinated.

Derivatization of the Azetidine Nitrogen (N-1) with Benzoyl Moieties

The introduction of the benzoyl group onto the azetidine nitrogen is a crucial step that can be performed either before or after the difluoromethylation.

The most straightforward method for N-benzoylation is the acylation of 3-(difluoromethyl)azetidine (B1426227) with benzoyl chloride or benzoic anhydride. organic-chemistry.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or benzoic acid byproduct. organic-chemistry.org The reaction is generally high-yielding and proceeds under mild conditions.

A rapid and efficient method for the benzoylation of alcohols using benzoyl chloride and N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures has been reported. organic-chemistry.orgresearchgate.net This methodology could potentially be adapted for the N-benzoylation of 3-(difluoromethyl)azetidine, offering a fast and high-yielding route.

| Acylating Agent | Substrate | Base | Solvent | Temperature | Product | Reference |

| Benzoyl Chloride | Alcohols | TMEDA | Dichloromethane | -78°C | Benzoates | organic-chemistry.org |

| Benzoyl Chloride | Anisole | HBEA Zeolite | - | 120°C | 4-methoxyacetophenone | frontiersin.org |

This table illustrates conditions for benzoylation reactions that could be applied to the N-benzoylation of 3-(difluoromethyl)azetidine.

Once the this compound is synthesized, the benzoyl moiety can be further modified to generate a library of analogues. Standard aromatic chemistry can be applied to the phenyl ring. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce substituents at the para- or meta-positions, depending on the directing effects of the carbonyl group.

Furthermore, the 2-iodobenzoyl group has been utilized as a radical translocating group in photoinduced copper-catalyzed reactions for the α-C(sp3)–H azidation of amines. acs.orgacs.org This suggests that a strategically substituted benzoyl group on the azetidine nitrogen can be used to direct further functionalization of the azetidine ring itself.

Stereoselective Synthesis of this compound and its Derivatives

The development of stereoselective synthetic routes to access enantiomerically pure this compound is of significant interest for pharmaceutical applications.

The stereocenter at the 3-position of the azetidine ring can be established through various stereoselective methods. One approach is the use of a chiral auxiliary on the azetidine nitrogen. For instance, starting with a chiral N-arylethylamine, a diastereoselective α-alkylation of the corresponding N-borane complex of an azetidine-2-carbonitrile (B3153824) has been demonstrated to produce optically active 2-substituted azetidines. rsc.org A similar strategy could potentially be adapted for the synthesis of 3-substituted azetidines.

A copper-catalyzed enantioselective boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.orgnih.gov This method creates two new stereogenic centers simultaneously. While this specific reaction introduces groups other than a difluoromethyl group, the principle of enantioselective addition to an azetine double bond could be a viable strategy.

Diastereoselective preparations of substituted azetidines have also been achieved through iodine-mediated cyclization of homoallyl amines, yielding cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry was confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Such cyclization strategies, if designed with appropriate starting materials, could lead to diastereomerically enriched azetidine precursors for the target molecule.

The following table summarizes some stereoselective methods for the synthesis of substituted azetidines.

| Method | Substrate | Catalyst/Reagent | Stereoselectivity | Product | Reference |

| Boryl Allylation | Azetines | Cu/bisphosphine | High enantioselectivity | Chiral 2,3-disubstituted azetidines | acs.orgnih.gov |

| Iodine-mediated cyclization | Homoallyl amines | Iodine | Diastereoselective (cis) | cis-2,4-azetidine | nih.gov |

| α-alkylation | N-borane complexes of azetidine-2-carbonitriles | LDA | Diastereoselective | α-alkylated azetidine-2-carbonitriles | rsc.org |

This table highlights key stereoselective methods for the synthesis of functionalized azetidines.

Control of Configuration at C-3

Achieving stereocontrol at the C-3 position of the azetidine ring is a critical challenge in the synthesis of analogues of this compound. The spatial arrangement of the difluoromethyl group can have a profound impact on the biological activity of the target molecule. Several strategies can be envisaged for controlling the configuration at this stereocenter, primarily involving asymmetric synthesis or diastereoselective transformations.

One powerful approach involves the diastereoselective difluoromethylation of a suitable precursor. A highly relevant methodology is the addition of a difluoromethyl nucleophile to a chiral imine or iminium ion. For instance, the highly efficient and stereoselective difluoromethylation of N-tert-butylsulfinyl ketimines has been reported, providing a robust method for preparing chiral α-difluoromethyl tertiary carbinamines. nih.gov This strategy relies on the use of an in situ generated difluoromethyl anion from a precursor such as difluoromethyl phenyl sulfone. The N-tert-butylsulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the difluoromethyl anion to one face of the ketimine, thus establishing the desired stereochemistry. The reaction is believed to proceed through a cyclic six-membered transition state, which accounts for the high diastereoselectivity observed. nih.gov

Adapting this methodology to the synthesis of 3-(difluoromethyl)azetidine precursors would involve the preparation of a suitable cyclic imine or a related electrophile. Subsequent removal of the chiral auxiliary and cyclization to form the azetidine ring would yield the desired enantiomerically enriched product.

Another viable strategy is the enantioselective functionalization of a pre-formed azetine ring. For example, a copper-catalyzed asymmetric boryl allylation of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines. acs.org This method allows for the concomitant construction of two new stereogenic centers with high enantioselectivity. A similar approach could be envisioned where a difluoromethyl group or a precursor is introduced at the C-3 position of an azetine through an enantioselective catalytic process.

The following table summarizes key aspects of methodologies for controlling the C-3 configuration:

| Methodology | Key Features | Potential Application for 3-(difluoromethyl)azetidine | Reference |

| Diastereoselective Difluoromethylation | Use of a chiral auxiliary (e.g., N-tert-butylsulfinyl) to direct the addition of a difluoromethyl nucleophile to a ketimine. | Synthesis of a chiral acyclic precursor containing the difluoromethylated stereocenter, followed by cyclization to form the azetidine ring. | nih.gov |

| Enantioselective Catalysis | Copper-catalyzed asymmetric boryl allylation of azetines to create chiral centers. | Adaptation of the catalytic system to introduce a difluoromethyl-containing substituent onto an azetine precursor. | acs.org |

Divergent Synthetic Pathways and High-Throughput Synthesis of Substituted Azetidine Libraries

The development of divergent synthetic routes is paramount for generating libraries of substituted azetidines for high-throughput screening in drug discovery programs. These pathways allow for the rapid diversification of a common intermediate, leading to a wide array of analogues with varied substitution patterns.

A central strategy for building azetidine libraries involves the synthesis of a densely functionalized azetidine core that can be elaborated through various chemical transformations. nih.gov For instance, a common starting point is the synthesis of a protected 3-functionalized azetidine, such as a 3-hydroxy or 3-amino azetidine derivative, which can then be subjected to a battery of parallel reactions.

One approach begins with the synthesis of a versatile azetidine scaffold, which can be achieved through multi-step sequences starting from readily available precursors like β-amino alcohols. nih.gov Once the core azetidine ring is in hand, divergent functionalization can be achieved. For example, a 3-hydroxyazetidine can be oxidized to the corresponding azetidin-3-one. This ketone can then serve as a linchpin for introducing a variety of substituents at the C-3 position via reactions such as Grignard additions, Wittig reactions, or reductive aminations. The subsequent N-benzoylation would then yield a library of 1-benzoyl-3-substituted azetidines.

High-throughput synthesis often employs solid-phase methodologies to streamline the purification process. An azetidine core could be immobilized on a solid support, allowing for iterative chemical modifications with easy removal of excess reagents and byproducts. The final products are then cleaved from the resin in a high-purity form. The synthesis of a 1976-membered library of spirocyclic azetidines has been described, showcasing the power of this approach. nih.gov

The following table outlines a potential divergent synthetic pathway for generating a library of 1-benzoyl-3-substituted azetidines:

| Step | Reaction | Purpose |

| 1. Core Synthesis | Synthesis of a protected 3-hydroxyazetidine. | To create a versatile starting material. |

| 2. Oxidation | Swern or Dess-Martin oxidation of the 3-hydroxyazetidine. | To generate a key azetidin-3-one intermediate. |

| 3. Parallel Reactions | A diverse set of reactions performed in parallel on the azetidin-3-one, such as: - Grignard reactions - Reductive aminations - Wittig-type olefination followed by reduction | To introduce a wide range of substituents at the C-3 position. |

| 4. N-Deprotection | Removal of the nitrogen protecting group. | To prepare for the final N-acylation step. |

| 5. N-Benzoylation | Acylation with benzoyl chloride or a related reagent. | To install the benzoyl group on the azetidine nitrogen. |

This divergent strategy, combined with high-throughput synthesis techniques, enables the rapid exploration of the chemical space around the 1-benzoyl-3-substituted azetidine scaffold, facilitating the identification of compounds with desirable biological properties.

Mechanistic Investigations of the Reactivity and Transformations of 1 Benzoyl 3 Difluoromethyl Azetidine

Analysis of Azetidine (B1206935) Ring-Opening Reactions

The reactivity of azetidines is largely characterized by strain-release ring-opening reactions. rsc.orgresearchwithrutgers.com These transformations are crucial for converting the compact azetidine scaffold into more complex, functionalized acyclic amines. nih.gov The presence of the N-benzoyl and 3-difluoromethyl groups on the 1-benzoyl-3-(difluoromethyl)azetidine ring introduces specific electronic biases that control the regioselectivity and mechanism of these openings.

Nucleophilic ring-opening is a common pathway for azetidine functionalization. nih.gov For this compound, this process typically requires activation of the ring, as the N-benzoyl group reduces the nitrogen's basicity. Activation is often achieved by converting the azetidine into a more electrophilic azetidinium salt. nih.govbohrium.com This can be accomplished through protonation or alkylation of the nitrogen atom, although the electron-withdrawing nature of the benzoyl group makes this less favorable. A more common strategy involves activation via a Lewis acid or reaction with electrophiles like chloroformates. bohrium.com

Once activated, the azetidinium intermediate is susceptible to nucleophilic attack. The regioselectivity of this SN2-type reaction is governed by both steric and electronic factors. nih.govbohrium.com The attack can occur at either the C2 or C4 position. For N-acyl azetidines, the presence of an electron-withdrawing group on C3, such as the difluoromethyl group, would likely direct the nucleophile to the C4 position due to steric hindrance and electronic repulsion at C2 and C3. bohrium.com The mechanism proceeds via backside attack, leading to inversion of stereochemistry at the attacked carbon and yielding a γ-substituted aminoketone derivative.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on Activated this compound

| Position of Attack | Influencing Factors | Predicted Outcome |

| C2 | Steric hindrance from the C3-substituent. Electronic repulsion from the difluoromethyl group. | Less favored |

| C4 | Less sterically hindered. More accessible for nucleophilic attack. | Favored pathway |

This table is based on established principles of azetidine reactivity. bohrium.com

Electrophilic activation is key to initiating many ring-opening transformations of N-acylated azetidines. The reaction can be triggered by the interaction of an electrophile, such as a Brønsted or Lewis acid, with either the nitrogen lone pair or the carbonyl oxygen of the benzoyl group. nih.gov Coordination of a Lewis acid to the carbonyl oxygen enhances the electron-withdrawing capacity of the benzoyl group, further polarizing the N-C bonds and increasing the ring strain. This activation facilitates a subsequent nucleophilic attack, often by the counter-ion of the electrophile or another nucleophile present in the medium.

An alternative electrophile-mediated process involves reaction with agents like benzyl (B1604629) chloroformate. nih.gov This reaction type has been observed in related strained systems, where the electrophile attacks the nitrogen atom, leading to the formation of a highly reactive azetidinium intermediate that is readily opened by a nucleophile. nih.gov For this compound, this would result in cleavage of the N1-C4 or N1-C2 bond.

Under certain conditions, such as acid mediation, azetidines can undergo rearrangement reactions. nih.gov For N-substituted azetidines, intramolecular ring-opening decomposition has been reported, often initiated by protonation. nih.gov In the case of this compound, an acid-catalyzed rearrangement could be initiated by protonation of the benzoyl oxygen. This could be followed by an intramolecular nucleophilic attack from a pendant group on the benzoyl ring or by a fragmentation pathway.

Another potential rearrangement is through photochemical activation, such as in an aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene. researchgate.net While typically used for synthesis, the principles suggest that photochemical excitation could induce rearrangements or cycloreversion reactions in the azetidine ring. researchgate.net Strain-release reactions of highly related systems like 1-azabicyclo[1.1.0]butanes also proceed with rearrangements, providing a mechanistic precedent for such transformations in strained four-membered rings. nih.gov

Influence of Ring Strain on Reaction Kinetics and Thermodynamics

The significant ring strain of the azetidine ring is a primary driver of its chemical reactivity. rsc.orgresearchgate.net This strain energy, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a thermodynamic incentive for reactions that result in ring cleavage. rsc.orgrsc.org

Table 2: Comparison of Ring Strain in Small N-Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

Data sourced from general literature on heterocyclic chemistry. rsc.org

From a kinetic standpoint, the distorted bond angles within the four-membered ring lead to weaker C-N and C-C bonds compared to their acyclic counterparts. This makes them more susceptible to cleavage under milder conditions. The activation energy required for ring-opening is lowered by the amount of strain energy released in the transition state. Therefore, reactions involving the opening of the azetidine ring in this compound are generally faster and occur under less harsh conditions than similar reactions with less strained, larger rings like pyrrolidines or piperidines. rsc.org

Stereoelectronic Effects of Difluoromethyl and Benzoyl Substituents on Azetidine Reactivity

The reactivity of the this compound scaffold is profoundly influenced by the stereoelectronic properties of its substituents. researchwithrutgers.com

The benzoyl group functions as a strong electron-withdrawing group attached to the nitrogen atom. This has several consequences:

Reduced Basicity: Delocalization of the nitrogen's lone pair into the carbonyl group significantly decreases the nucleophilicity and basicity of the nitrogen atom. This deactivation protects the ring from certain electrophilic attacks but is a key feature in facilitating controlled, activated ring-opening.

Amide Character: The N-C(O)Ph linkage imparts amide character, making the nitrogen atom planar and influencing the ring's conformation.

The difluoromethyl (CHF₂) group at the C3 position also exerts powerful electronic and steric effects:

Inductive Effect: As a potent electron-withdrawing group, the CHF₂ substituent lowers the electron density throughout the ring, affecting the reactivity of adjacent atoms. It decreases the basicity of the azetidine nitrogen further and can influence the regioselectivity of ring-opening reactions. nih.gov

Steric Hindrance: The size of the CHF₂ group provides steric bulk at the C3 position, which can hinder the approach of nucleophiles to the C2 and C3 positions, thereby favoring attack at the less substituted C4 position. nih.gov

Together, these substituents make this compound a relatively stable yet highly tunable substrate. Its reactivity is latent and can be triggered by appropriate reagents that overcome the deactivating effect of the benzoyl group to leverage the inherent ring strain. rsc.org

Catalytic Activation and Functionalization of Azetidine Scaffolds

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective functionalization of heterocyclic scaffolds. researchgate.net For a molecule like this compound, several catalytic strategies can be envisioned.

Lewis Acid Catalysis: Lewis acids can activate the azetidine ring by coordinating to the carbonyl oxygen of the benzoyl group. nih.gov This enhances the electrophilicity of the ring system and facilitates regioselective ring-opening by various nucleophiles. Catalysts like lanthanide triflates (e.g., La(OTf)₃) have proven effective in promoting intramolecular aminolysis of epoxides to form azetidines and could be applied to catalyze the reverse ring-opening reaction. nih.govfrontiersin.org

Transition Metal Catalysis: Palladium-catalyzed reactions are a powerful tool for functionalizing heterocyclic compounds. nih.gov For instance, palladium-catalyzed hydrogenolysis has been used for the ring-opening of related strained heterocycles. nih.gov Furthermore, methods for the direct C-H functionalization of benzamides are well-established, suggesting that the benzoyl group could be a handle for further modification of the molecule without disrupting the azetidine core. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for constructing and functionalizing strained rings. researchgate.net The aza Paternò-Büchi reaction, for example, can be promoted by an iridium photocatalyst to form azetidines. It is plausible that related photocatalytic methods could be developed to initiate ring-opening or functionalization of the this compound scaffold. researchgate.net

Table 3: Potential Catalytic Systems for the Functionalization of this compound

| Catalytic Strategy | Catalyst Example | Potential Transformation |

| Lewis Acid Catalysis | La(OTf)₃, Sc(OTf)₃ | Activated nucleophilic ring-opening |

| Transition Metal Catalysis | Pd(OAc)₂, Pd(PPh₃)₄ | C-H functionalization, Cross-coupling, Hydrogenolysis |

| Photocatalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | [2+2] Cycloadditions, Radical functionalization |

This table presents potential applications of known catalytic methods to the subject compound. nih.govnih.govresearchgate.netrsc.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including those containing fluorine. beilstein-journals.orgnih.gov While direct studies on this compound are not extensively documented, the reactivity of the azetidine ring and the C-F bonds can be inferred from related systems. The benzoyl group on the nitrogen atom influences the ring's electronic properties and can direct certain transformations.

Palladium-catalyzed reactions, for instance, are well-established for C-H functionalization and cross-coupling reactions. beilstein-journals.org In the context of azetidines, palladium catalysis has been utilized in hydrogenolysis reactions to facilitate ring-opening, providing access to substituted acyclic amines. nih.gov For this compound, a potential transformation could involve the activation of C-H bonds on the azetidine ring, although the presence of the electron-withdrawing difluoromethyl and benzoyl groups might necessitate specific ligand and catalyst systems to achieve desired reactivity and regioselectivity.

Copper-catalyzed reactions are also of significant interest, particularly for the introduction of fluorinated moieties. beilstein-journals.org While the target molecule already possesses a difluoromethyl group, copper catalysis could potentially be employed for further derivatization. For example, cross-coupling reactions involving the azetidine ring or functionalization of the benzoyl group are plausible pathways.

The following table summarizes representative transition metal-catalyzed transformations on related fluorinated and heterocyclic systems, illustrating the potential for similar reactivity with this compound.

| Catalyst System | Substrate Type | Transformation | Product Type |

| Pd(OAc)2 / Ligand | N-Arylbenzamides | C-H Trifluoromethylation | Ortho-trifluoromethylated amides |

| CuI | Aryl Iodides | Difluoromethylation | Aryldifluoroacetates |

| Palladium | 3-Aryl-2-trifluoromethyl-1-azabicyclobutanes | Hydrogenolysis | cis-3-Aryl-2-trifluoromethyl azetidines |

This table presents examples of transition metal-catalyzed reactions on analogous compounds to suggest potential transformations for this compound.

Mechanistically, these transformations often proceed through established catalytic cycles. For palladium-catalyzed C-H activation, the reaction may initiate with coordination of the metal to the substrate, followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent reductive elimination would yield the functionalized product and regenerate the active catalyst.

Organocatalysis and Biocatalytic Approaches

Organocatalysis and biocatalysis represent increasingly important strategies in modern organic synthesis, offering mild and often highly enantioselective reaction conditions.

Organocatalysis:

The application of organocatalysis to the derivatization of this compound could proceed through various activation modes. For instance, the benzoyl group's carbonyl could be activated by a Lewis acidic organocatalyst, rendering the azetidine ring more susceptible to nucleophilic attack. Conversely, the nitrogen atom of the azetidine, after potential deprotection of the benzoyl group, could act as a nucleophile in reactions catalyzed by Brønsted acids or bases.

Pyrrolidine-based organocatalysts have proven effective in asymmetric Michael additions of aldehydes to nitroolefins, proceeding through an enamine intermediate. beilstein-journals.org While not a direct transformation of the azetidine ring itself, this highlights the potential for using chiral organocatalysts to control stereochemistry in reactions involving functional groups attached to the azetidine scaffold.

Biocatalytic Approaches:

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity. While specific enzymes for the transformation of this compound have not been reported, related biocatalytic reactions on fluorinated building blocks suggest potential avenues of exploration. For example, halohydrin dehalogenases have been employed for the kinetic resolution of fluorinated aromatic epoxides, yielding enantioenriched azido (B1232118) alcohols. rsc.org This demonstrates the ability of enzymes to handle fluorinated substrates and perform regioselective and stereoselective reactions. It is conceivable that engineered enzymes, such as hydrolases or oxidoreductases, could be developed to act on the this compound scaffold, for instance, to selectively hydrolyze the benzoyl group or to hydroxylate a specific position on the ring.

The following table outlines conceptual applications of organocatalysis and biocatalysis to the target molecule based on established principles.

| Catalytic Approach | Potential Transformation | Mechanistic Principle |

| Chiral Lewis Acid Organocatalysis | Ring-opening with a nucleophile | Activation of the benzoyl carbonyl, leading to strained ring cleavage. |

| Hydrolase Biocatalysis | Deprotection of the benzoyl group | Enzymatic hydrolysis of the amide bond to yield the free amine. |

| Engineered Oxidoreductase | C-H Hydroxylation | Site-selective oxidation of a C-H bond on the azetidine ring. |

This table illustrates hypothetical but mechanistically plausible applications of organo- and biocatalysis to this compound.

Photoredox Catalysis in Azetidine Derivatization

Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. digitellinc.com This approach is particularly well-suited for the functionalization of strained rings like azetidines.

The derivatization of azetidines via photoredox catalysis can proceed through the generation of a radical centered on the azetidine ring. For instance, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable precursor to generate a carbon-centered radical. In the context of azetidines, this could involve the decarboxylation of an azetidine carboxylic acid derivative to form an azetidinyl radical. digitellinc.com This radical could then participate in intermolecular reactions, such as addition to activated alkenes, to forge new carbon-carbon bonds. digitellinc.com

For this compound, a potential photoredox-catalyzed transformation could involve the generation of a radical at the C3 position. The difluoromethyl group would likely influence the stability and reactivity of this radical intermediate. Alternatively, photoredox catalysis could be employed to functionalize the benzoyl group or to mediate ring-opening reactions through radical pathways.

Recent research has demonstrated the visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles using difluoroacetic acid as a source of the difluoromethyl radical. beilstein-journals.org This highlights the feasibility of generating and utilizing difluoromethyl radicals in photoredox systems.

The following table summarizes key aspects of photoredox catalysis relevant to the derivatization of azetidines.

| Photocatalyst Type | Radical Precursor | Radical Intermediate | Subsequent Reaction |

| Iridium or Ruthenium Complexes | Azetidine-3-carboxylic acid | Azetidin-3-yl radical | Addition to Michael acceptors |

| Organic Dyes | N-acyloxyphthalimide ester | Alkyl radical | Giese addition |

| Eosin Y | Bromo- or Iodo-azetidine | Azetidinyl radical | Atom Transfer Radical Addition (ATRA) |

This table provides examples of photoredox strategies that could be adapted for the functionalization of this compound.

The mechanism of these reactions typically involves the photocatalyst absorbing a photon to reach an excited state. This excited state can then be either oxidized or reduced by a reaction component, initiating a radical cascade. The mild conditions and high functional group tolerance of photoredox catalysis make it an attractive strategy for the late-stage functionalization of complex molecules containing the azetidine scaffold.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies of 1 Benzoyl 3 Difluoromethyl Azetidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-benzoyl-3-(difluoromethyl)azetidine derivatives. It provides profound insights into the molecular framework, connectivity, and the three-dimensional arrangement of atoms. libretexts.org The study of different energy levels associated with various spatial arrangements (conformations) is known as conformational analysis. libretexts.org

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where simple one-dimensional spectra exhibit overlapping resonances. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY spectra establish ¹H-¹H coupling networks, identifying adjacent protons and mapping the spin systems within the azetidine (B1206935) ring and the benzoyl group.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons. For instance, the methylene (B1212753) carbons of the azetidine ring can be distinguished from the methine carbon bearing the difluoromethyl group. semanticscholar.org

HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for connecting different fragments of the molecule, such as establishing the connectivity between the benzoyl carbonyl carbon and the azetidine ring nitrogen, or between the difluoromethyl group's protons/carbons and the azetidine ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For azetidine derivatives, NOESY can reveal through-space correlations that help determine the relative stereochemistry and preferred ring conformation. For example, correlations between protons on the benzoyl group and specific protons on the azetidine ring can elucidate the rotational orientation of the N-acyl bond. mdpi.com

The analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra also provides critical conformational data. The magnitude of three-bond proton-proton coupling constants (³JHH) within the azetidine ring is dependent on the dihedral angle, allowing for the assessment of ring pucker and the pseudo-axial or pseudo-equatorial orientation of substituents.

Table 1: Representative NMR Data for Azetidine Derivatives Hypothetical data based on related structures found in literature.

| Nucleus | Technique | Observed Chemical Shift (δ, ppm) | Key Correlations / Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | 1D NMR | 7.4-7.6 (m, 5H, Ar-H) | Aromatic protons of benzoyl group |

| ¹H | 1D NMR | 5.8-6.2 (t, 1H, CHF₂) | ²JHF ≈ 56 Hz |

| ¹H | 1D NMR | 4.2-4.5 (m, 2H, CH₂) | Geminal and vicinal couplings within azetidine ring |

| ¹H | 1D NMR | 3.8-4.1 (m, 2H, CH₂) | Geminal and vicinal couplings within azetidine ring |

| ¹³C | 1D NMR | 168.0 (C=O) | Benzoyl carbonyl carbon |

| ¹³C | 1D NMR | 115.0 (t, CHF₂) | ¹JCF ≈ 240 Hz |

| ¹³C | 1D NMR | 55-60 (CH₂) | Azetidine ring carbons |

| ¹H-¹H | COSY | Cross-peaks observed between adjacent protons on the azetidine ring. | |

| ¹H-¹³C | HMBC | Correlation between azetidine N-CH₂ protons and the benzoyl C=O carbon. |

Given the presence of the difluoromethyl (CHF₂) group, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. core.ac.uk The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong signal detection.

The ¹⁹F NMR spectrum of a this compound derivative typically shows a doublet for the two equivalent fluorine nuclei, which are split by the single proton of the CHF₂ group (a ²JHF coupling constant typically in the range of 50-60 Hz). rsc.org Conversely, in the ¹H NMR spectrum, the proton of the CHF₂ group appears as a triplet due to coupling with the two equivalent fluorine nuclei. rsc.org

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for conformational analysis. researchgate.net Changes in the conformation of the azetidine ring or the orientation of the benzoyl group can lead to subtle but measurable changes in the ¹⁹F chemical shift. In chiral environments, the fluorine atoms can become diastereotopic, potentially leading to more complex splitting patterns that can be used to probe stereochemistry. researchgate.net This technique is also invaluable for monitoring reactions involving the introduction or modification of the difluoromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. This capability is critical for confirming the identity of the desired product, this compound, and for identifying byproducts, impurities, or reaction intermediates. acs.org

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the target molecule with minimal fragmentation, yielding a precise mass for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This data is used to confirm that the synthesized product has the correct molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, it is possible to piece together the molecular structure and confirm the connectivity of the benzoyl group to the difluoromethyl-azetidine moiety. nih.gov This fragmentation analysis is also a powerful tool for identifying and characterizing unknown intermediates that may be present in the reaction mixture at low concentrations. acs.org

X-ray Crystallography for Precise Absolute Stereochemistry and Conformation Determination

When a derivative of this compound can be obtained as a suitable single crystal, X-ray crystallography offers the most definitive method for structural elucidation. eurjchem.com This technique provides an unambiguous three-dimensional map of the electron density in the crystal, revealing precise bond lengths, bond angles, and torsion angles. mdpi.com

For chiral derivatives, X-ray analysis of a crystal containing a single enantiomer (often obtained via chiral resolution or asymmetric synthesis) allows for the determination of the absolute stereochemistry. nih.gov This is the gold standard for assigning the R or S configuration at the stereocenter (C3 of the azetidine ring).

The solid-state conformation of the molecule is also revealed in great detail. mdpi.com This includes the pucker of the four-membered azetidine ring and the rotational conformation (torsion angle) of the N-benzoyl group relative to the ring. This information is invaluable for understanding intramolecular interactions, such as hydrogen bonding or steric effects, that stabilize a particular conformation in the solid state. mdpi.com These experimentally determined structures can then be used to benchmark and validate computational models of the molecule's conformational preferences in solution. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These two techniques are often complementary. thermofisher.com

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). nih.gov In the spectrum of this compound, a strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹. The C-F bonds of the difluoromethyl group typically exhibit strong stretching absorptions in the 1100-1000 cm⁻¹ region. rsc.org Aromatic C-H and C=C stretching vibrations from the benzoyl group would also be visible. jmchemsci.com

Raman Spectroscopy : This technique involves the inelastic scattering of monochromatic light (from a laser). thermofisher.com While strong C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals than in FT-IR. The aromatic ring of the benzoyl group, for instance, typically produces a strong Raman signal.

Vibrational spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for monitoring the progress of a reaction, for example, by observing the appearance of the amide carbonyl band and the disappearance of precursor functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound Data based on characteristic frequencies for functional groups found in analogous molecules.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR / Raman | 3100-3000 | Medium |

| Aliphatic C-H Stretch | FT-IR / Raman | 3000-2850 | Medium |

| Amide C=O Stretch | FT-IR | 1660-1630 | Strong |

| Aromatic C=C Stretch | FT-IR / Raman | 1600-1450 | Medium-Strong |

| C-F Stretch | FT-IR | 1100-1000 | Strong |

Chiral Chromatography for Enantiomeric Excess Determination

For chiral this compound, which exists as a pair of enantiomers, it is essential to determine the enantiomeric excess (e.e.) of a sample, particularly after an asymmetric synthesis or a chiral resolution process. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. mdpi.com

The CSP creates a chiral environment within the chromatography column. The two enantiomers of the analyte interact differently with the chiral selector of the stationary phase, forming transient diastereomeric complexes with different energies of association. aocs.org This difference in interaction strength leads to different retention times for the two enantiomers, allowing them to be separated into two distinct peaks in the chromatogram. mdpi.com

The e.e. is calculated from the relative areas of the two enantiomeric peaks. A variety of CSPs based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose) or macrocyclic glycopeptides are available, and method development involves screening different columns and mobile phase conditions (normal phase, reversed phase, or polar organic) to achieve baseline separation. mdpi.com This analytical technique is indispensable for the development and quality control of enantiomerically pure compounds. nih.gov

Computational Chemistry and Theoretical Studies on 1 Benzoyl 3 Difluoromethyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which dictates its stability and reactivity.

The four-membered azetidine (B1206935) ring is characterized by significant ring strain, a factor that profoundly influences its stability and chemical reactivity. medwinpublishers.com Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for calculating the geometric and electronic properties of molecules containing strained rings.

Table 1: Predicted Geometric Parameters of 1-benzoyl-3-(difluoromethyl)azetidine from DFT Calculations

| Parameter | Predicted Value Range | Influence of Substituents |

|---|---|---|

| C-N-C (ring) | ~88-90° | Benzoyl group may slightly alter this angle. |

| C-C-C (ring) | ~86-88° | Difluoromethyl group can cause minor distortions. |

| Azetidine Ring Puckering Angle | 20-30° | Influenced by both benzoyl and difluoromethyl groups. |

| N-CO Bond Length | ~1.36 Å | Typical amide bond length, influenced by ring strain. |

| C-CF2H Bond Length | ~1.38 Å | Standard C-F bond lengths affect local geometry. |

Note: These are estimated values based on general DFT studies of substituted azetidines. Specific calculations for this compound are required for precise data.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. mt.goveco-vector.combldpharm.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be located on the benzoyl group and the nitrogen atom, suggesting that these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the carbonyl carbon of the benzoyl group and the carbons of the azetidine ring, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity. The difluoromethyl group, being electron-withdrawing, would be expected to lower the energy of both the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy Range (eV) | Primary Atomic Contributions | Reactivity Implication |

|---|---|---|---|

| HOMO | -7.0 to -6.0 | Phenyl ring, Nitrogen lone pair | Site for electrophilic attack and oxidation. |

| LUMO | -1.5 to -0.5 | Carbonyl carbon, Phenyl ring, Azetidine ring carbons | Site for nucleophilic attack and reduction. |

| HOMO-LUMO Gap | 5.0 to 6.0 | High | Indicates good kinetic stability. |

Note: These values are estimations and would need to be confirmed by specific quantum chemical calculations for the target molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. molport.comchemicalbook.com This includes conformational changes and interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound would reveal the preferred conformations of the molecule in different environments. The puckering of the azetidine ring is a key conformational feature that would be explored. The simulation would also show the rotational dynamics of the benzoyl group and the difluoromethyl group. Understanding the conformational landscape is crucial, as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. In a simulated biological environment, MD could predict how the molecule interacts with a protein's active site, providing insights into its potential as a drug candidate.

In Silico Modeling for Catalyst Design and Reaction Pathway Optimization

Computational methods are increasingly used to design catalysts and optimize reaction conditions for the synthesis of complex molecules like substituted azetidines. bldpharm.comsigmaaldrich.com In silico modeling can be used to screen potential catalysts and predict reaction pathways, thereby reducing the need for extensive experimental work.

For the synthesis of this compound, computational models could be used to investigate various synthetic routes. For example, DFT calculations could model the transition states of key reaction steps, such as the cyclization to form the azetidine ring. scielo.org.mx This allows for the prediction of reaction barriers and, consequently, reaction rates. This information can be used to identify the most efficient synthetic pathway and to design catalysts that lower the activation energy of the rate-determining step.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of a newly synthesized compound.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts can then be compared with experimental data to verify the structure. Discrepancies between predicted and experimental spectra can often be explained by conformational effects or solvent interactions, providing further insight into the molecule's behavior in solution. Similarly, the calculation of IR spectra can help to identify characteristic vibrational modes, such as the C=O stretch of the benzoyl group and the C-F stretches of the difluoromethyl group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Applications of 1 Benzoyl 3 Difluoromethyl Azetidine and Its Derivatives in Chemical Biology and Material Science

Azetidines as Bioisosteres and Conformationally Restricted Scaffolds in Molecular Design

In medicinal chemistry and molecular design, the azetidine (B1206935) ring is increasingly recognized as a valuable scaffold. researchgate.netacs.org Its utility stems from two key properties: its role as a bioisostere and its function as a conformationally restricted scaffold. enamine.net

As a four-membered saturated heterocycle, azetidine possesses a high degree of ring strain (approximately 25 kcal/mol), which imparts unique chemical reactivity. researchgate.net Despite this strain, the ring is reasonably stable for synthetic manipulation and biological application. enamine.netrsc.org This stability, combined with its rigid, three-dimensional structure, makes it an attractive element for drug design. enamine.net The constrained nature of the azetidine ring reduces the number of accessible conformations a molecule can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. enamine.net

The replacement of more common carbocyclic or heterocyclic rings (like cyclopentane (B165970) or pyrrolidine) with an azetidine ring is a common bioisosteric strategy. researchgate.net This substitution can significantly impact a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, without drastically altering its ability to bind to its intended target. acs.org Bioisosteric replacement with motifs like azetidines has emerged as a powerful tool to access novel chemical space and improve pharmacokinetic profiles. researchgate.net

Molecular Target Engagement Studies (In vitro)

While in vitro studies specifically detailing 1-benzoyl-3-(difluoromethyl)azetidine are not extensively available in the public domain, the activities of related azetidine derivatives provide a strong indication of the potential target engagement profiles for this class of compounds.

The azetidine scaffold is a core component of various potent and selective enzyme inhibitors. For example, azetidin-2-ones (β-lactams) are known to inhibit a wide range of enzymes, including human tryptase, chymase, thrombin, and various proteases. nih.gov More specifically, a series of (R)-azetidine-2-carboxamide analogues were developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer signaling pathways. acs.org These compounds demonstrated sub-micromolar potency in inhibiting STAT3's DNA-binding activity. acs.org Similarly, certain azetidine derivatives have been identified as potent inhibitors of GABA (gamma-aminobutyric acid) uptake transporters, specifically GAT-1 and GAT-3. nih.gov

The mechanism of action for such inhibitors often relies on the rigid azetidine core positioning key functional groups for optimal interaction with the enzyme's active site. The specific substituents on the azetidine ring, such as the benzoyl and difluoromethyl groups, would be expected to play a crucial role in determining the specific enzyme inhibition profile and potency.

Table 1: In vitro STAT3 DNA-Binding Inhibitory Activity of Selected (R)-azetidine-2-carboxamide Analogues Data sourced from research on STAT3 inhibitors. acs.org

| Compound | EMSA IC₅₀ (µM) |

|---|---|

| 5a (Salicylate derivative) | 0.55 |

| 5o (Salicylate derivative) | 0.38 |

| 8i (Benzoic acid derivative) | 0.34 |

Azetidine derivatives have been successfully developed as ligands for G-protein coupled receptors (GPCRs). A notable example is a class of azetidines developed as potent antagonists for the free fatty acid receptor 2 (FFA2), a GPCR involved in inflammatory responses. researchgate.net Through a process of multi-parametric optimization, compounds with nanomolar potency on the receptor were identified. researchgate.net The lead compound from this series, GLPG0974, demonstrated strong inhibition of acetate-induced neutrophil migration in vitro and was advanced into clinical studies. researchgate.net

Table 2: Profile of an Advanced Azetidine-Based FFA2 Antagonist Data sourced from a study on the discovery of GLPG0974. researchgate.net

| Compound | Target | Activity | In vitro Assay |

|---|---|---|---|

| GLPG0974 | FFA2 | Antagonist | Inhibition of acetate-induced neutrophil migration |

The modification of a lead compound with specific functional groups is a cornerstone of drug discovery. The difluoromethyl and benzoyl groups in this compound are expected to confer distinct properties.

Difluoromethyl Group: The introduction of fluorine-containing groups is a widely used strategy to optimize the physicochemical and pharmacokinetic properties of drug candidates. nih.gov The difluoromethyl group (-CF₂H) is particularly interesting as it can serve as a bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor. Its electron-withdrawing nature can lower the basicity of nearby nitrogen atoms, which can reduce off-target effects. nih.govresearchgate.net Furthermore, the C-F bond is highly stable, often leading to increased metabolic stability. cornell.edu Studies on azetidine-containing fluorescent purine (B94841) analogs have shown that substituents at the 3-position of the azetidine ring can predictably tune the photophysical properties of the molecule. nih.gov

Utility of Azetidine Derivatives in the Development of Chemical Probes and Biological Tools

The unique properties of azetidines make them useful components in the design of chemical probes and tools for biological research. Late-stage modification of azetidine-containing molecules allows for the attachment of various functional tags. nih.gov For example, azetidine nitrogens within macrocyclic peptides can be selectively deprotected and functionalized to attach dyes for imaging, biotin (B1667282) for affinity purification, or other reporter groups. nih.govresearchgate.net

Furthermore, azetidine derivatives themselves can be engineered to be fluorescent probes. By incorporating an azetidine ring into a purine analog, researchers have developed highly emissive and environmentally sensitive fluorophores. nih.govnih.gov The substitution on the azetidine ring, such as with a difluoro group, was found to directly correlate with the fluorescence quantum yield, demonstrating the tunability of these systems. nih.gov Such probes could be used to study nucleic acid structure and function. nih.gov Azetidine sulfonyl fluorides have also been developed as reagents that enable the facile diversification of molecules, which is valuable in creating libraries of compounds for screening and probe development. acs.orgnih.gov

Applications in Peptidomimetics and Nucleic Acid Chemistry

The conformational rigidity of the azetidine ring has been exploited in the design of peptidomimetics and in nucleic acid chemistry.

Peptidomimetics: Peptides often adopt specific secondary structures, such as β-turns and γ-turns, to exert their biological function. Incorporating azetidine-based amino acids into a peptide sequence can induce specific conformational constraints. Azetidine-2-carboxylic acid, for instance, is an analog of proline and has been used to stabilize γ-turn-like conformations in short peptides. nih.govacs.org The four-membered ring of azetidine forces the peptide backbone to adopt a different geometry compared to the five-membered ring of proline, which tends to induce β-turns. acs.org This allows for the precise control of peptide conformation, which is crucial for designing peptides with enhanced stability and biological activity. nih.gov

Nucleic Acid Chemistry: The incorporation of modified nucleosides is a key strategy for developing therapeutic oligonucleotides and probes for studying nucleic acid biology. bohrium.com Fluorinated modifications are particularly common. bohrium.commdpi.com Azetidine-containing nucleoside analogs represent a novel class of chemical probes. nih.gov For example, fluorescent purine analogs bearing a 3,3-difluoroazetidine (B2684565) moiety have been synthesized. nih.govnih.gov These nucleobase analogs are highly emissive and their fluorescence is sensitive to the surrounding microenvironment, making them potentially useful probes for studying the structure and function of DNA and RNA. nih.gov

Emerging Roles in Catalysis and Polymer Science

The unique structural characteristics of this compound, namely its strained four-membered ring, the electron-withdrawing N-benzoyl group, and the polar difluoromethyl moiety, position it as a molecule of emerging interest in the fields of catalysis and polymer science. While direct applications are still in early stages of exploration, the known reactivity of fluorinated heterocycles and N-acyl azetidines allows for the projection of its potential roles.

The difluoromethyl (CF2H) group is a particularly valuable functionality in molecular design, noted for its ability to act as a lipophilic hydrogen bond donor and serve as a bioisostere for groups like hydroxyl or thiol. researchgate.net The incorporation of such fluorinated groups into heterocyclic structures is a key strategy in the development of advanced materials. researchgate.netnih.gov

Potential in Asymmetric Catalysis

The rigid, chiral scaffold of the azetidine ring is a promising platform for the design of new ligands for asymmetric catalysis. The presence of the difluoromethyl group can significantly influence the catalytic environment through steric and electronic effects.